molecular formula C12H16O2 B12106802 Sec-butyl 3-methylbenzoate CAS No. 5448-57-7

Sec-butyl 3-methylbenzoate

Cat. No.: B12106802
CAS No.: 5448-57-7
M. Wt: 192.25 g/mol
InChI Key: PMXIMCBOCREIJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

m-Toluylic acid, 2-butyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves m-Toluic acid (3-methylbenzoic acid) and 2-butanol, with a mineral acid catalyst such as sulfuric acid to facilitate the reaction . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods

In industrial settings, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to speed up the process .

Chemical Reactions Analysis

Types of Reactions

m-Toluylic acid, 2-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-Toluylic acid, 2-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of m-Toluylic acid, 2-butyl ester involves its interaction with various molecular targets and pathways. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic centers to form new bonds. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

  • m-Toluic acid (3-methylbenzoic acid)
  • p-Toluic acid (4-methylbenzoic acid)
  • o-Toluic acid (2-methylbenzoic acid)
  • Ethyl benzoate
  • Methyl benzoate

Uniqueness

m-Toluylic acid, 2-butyl ester is unique due to its specific ester group and the presence of a 3-methyl substituent on the benzoic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to other esters and toluic acid derivatives .

Properties

CAS No.

5448-57-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

butan-2-yl 3-methylbenzoate

InChI

InChI=1S/C12H16O2/c1-4-10(3)14-12(13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3

InChI Key

PMXIMCBOCREIJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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